molecular formula C20H34O2 B1670758 Dihomo-gamma-linolenic acid CAS No. 1783-84-2

Dihomo-gamma-linolenic acid

Cat. No.: B1670758
CAS No.: 1783-84-2
M. Wt: 306.5 g/mol
InChI Key: HOBAELRKJCKHQD-QNEBEIHSSA-N
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Mechanism of Action

Target of Action

Dihomo-gamma-linolenic acid (DGLA) is an n-6 (omega-6) polyunsaturated fatty acid . It primarily targets the cyclooxygenase and lipoxygenase pathways . These pathways are crucial for the synthesis of eicosanoids, a group of signaling molecules that play key roles in various physiological processes, including inflammation and immunity .

Mode of Action

DGLA interacts with its targets by serving as a substrate for the synthesis of prostaglandin E1 (PGE1) and series-1 prostanoids . PGE1 is known to inhibit platelet aggregation and exert a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid for cyclooxygenase and lipoxygenase, inhibiting the production of arachidonic acid’s eicosanoids .

Biochemical Pathways

DGLA is a byproduct of the 18 carbon gamma-linolenic acid (GLA) and is then converted into PGE1 . This conversion is part of the eicosanoid synthesis pathway, which leads to the production of various bioactive lipid mediators . The eicosanoid metabolites of DGLA include series-1 thromboxanes and prostanoids, and a 15-hydroxyl derivative that blocks the transformation of arachidonic acid to leukotrienes .

Pharmacokinetics

It is known that dgla can be produced in the body by the elongation of gla .

Result of Action

The action of DGLA results in the production of PGE1, which inhibits platelet aggregation and exerts a vasodilatory effect . These effects contribute to the anti-inflammatory properties of DGLA . Moreover, DGLA’s competition with arachidonic acid for cyclooxygenase and lipoxygenase can lead to a decrease in the production of pro-inflammatory eicosanoids .

Action Environment

The action of DGLA can be influenced by various environmental factors. For instance, the balance of arachidonic acid to DGLA is a critical factor affecting inflammatory processes in the body . Additionally, supplementation with GLA and EPA can lower serum arachidonic acid levels by blocking Δ-5-desaturase activity, thereby influencing the action of DGLA .

Biochemical Analysis

Biochemical Properties

DGLA is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins . It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA) . DGLA is metabolized via the cyclooxygenase (COX-1 and COX-2) pathway to 1-series prostaglandins (PGs), particularly PGE1, or converted via the 15-lipoxygenase (LOX) pathway into 15- (S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) .

Cellular Effects

DGLA interferes in cellular lipid metabolism and eicosanoid (cyclooxygenase and lipoxygenase) biosynthesis . It can be further converted by inflammatory cells to 15- (S)-hydroxy-8,11,13-eicosatrienoic acid and prostaglandin E1 (PGE1) . These compounds possess both anti-inflammatory and anti-proliferative properties . PGE1 could also induce growth inhibition and differentiation of cancer cells .

Molecular Mechanism

DGLA exerts its effects at the molecular level through its conversion into prostaglandin E1 (PGE1) and 15- (S)-hydroxy-8,11,13-eicosatrienoic acid . PGE1 inhibits platelet aggregation and also exerts a vasodilatory effect . In addition to yielding anti-inflammatory eicosanoids, DGLA competes with arachidonic acid (AA) for COX and lipoxygenase, inhibiting the production of AA’s eicosanoids .

Temporal Effects in Laboratory Settings

The effects of DGLA can change over time in laboratory settings. For instance, supplementation of cell cultures in vitro or feeding animals with ω-3 or ω-6 polyunsaturated fatty acids (PUFAs) led to an increase of these PUFAs in cell membrane phospholipids and may influence membrane properties .

Dosage Effects in Animal Models

The effects of DGLA vary with different dosages in animal models. For instance, the DGLA levels in the liver, serum, and brain significantly increased with increasing dosage of DGLA in the diet .

Metabolic Pathways

DGLA is involved in the metabolic pathways of the n-6 series of polyunsaturated fatty acids (PUFA). It is derived in vivo from linolenic acid, an essential fatty acid, and can then be converted to arachidonic acid (AA), another 20-carbon ω-6 PUFA .

Transport and Distribution

DGLA is transported and distributed within cells and tissues. It is incorporated into cell membrane phospholipids and may influence membrane properties .

Subcellular Localization

DGLA is usually present in low proportions in mammalian cells but has recently emerged as a significant molecule differentiating healthy and inflamed tissues . It is usually the major PUFA in cellular membranes of inflammatory cells .

Properties

IUPAC Name

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBAELRKJCKHQD-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912351
Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

DHLA (or DGLA) is a precursor in the synthesis of prostaglandin E1 (PGE1) as well as the series-3 prostaglandins. It also serves as a precursor in the synthesis of eicosapentaenoic acid (EPA). EPA is a precursor of the series-3 prostaglandins, the series-5 leukotrienes and the series-3 thromboxanes. These eicosanoids have anti-thrombogenic, anti-inflammatory and anti-atherogenic properties. PGE1 inhibits platelet aggregation and has a vasodilation action. DHLA has also been shown to reduce the production/activity of tumor necrosis factor alpha.
Record name Dihomo-gamma-linolenic acid
Source DrugBank
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CAS No.

1783-84-2
Record name Dihomo-γ-linolenic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name gamma-Homolinolenic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihomo-gamma-linolenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z,Z,Z)-icosatri-8,11,14-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667
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Record name DALEUTON
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Record name Dihomo-gamma-linolenic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002925
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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